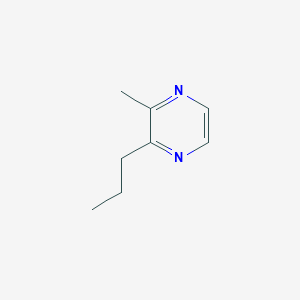

2-メチル-3-プロピルピラジン

概要

説明

N-デスエチルスニチニブ塩酸塩は、抗がん剤であるスニチニブの主要な活性代謝物です。 これは、マルチターゲットチロシンキナーゼ阻害剤であり、これは癌細胞の増殖と拡散に関与するいくつかの種類のチロシンキナーゼを阻害できることを意味します .

科学的研究の応用

N-Desethylsunitinib hydrochloride has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of tyrosine kinase inhibitors and their mechanisms of action.

Biology: It is used in cell culture studies to investigate its effects on cancer cell growth and proliferation.

Medicine: It is studied for its potential therapeutic effects in treating various types of cancer, including renal cell carcinoma and gastrointestinal stromal tumors.

Industry: It is used in the development of new anticancer drugs and formulations .

作用機序

N-デスエチルスニチニブ塩酸塩は、血管内皮増殖因子受容体(VEGFR)、血小板由来増殖因子受容体(PDGFR)、およびKITを含む複数の受容体型チロシンキナーゼ(RTK)を阻害することによってその効果を発揮します。これらのRTKは、腫瘍の増殖、血管新生(新しい血管の形成)、および癌の転移の進行に関与しています。 これらのRTKを阻害することにより、N-デスエチルスニチニブ塩酸塩は腫瘍の増殖と拡散を抑制できます .

類似の化合物との比較

類似の化合物

スニチニブ: N-デスエチルスニチニブ塩酸塩が誘導される親化合物です。それは類似のチロシンキナーゼ阻害効果を持っていますが、N-デスエチルスニチニブ塩酸塩を形成するために代謝されます。

ソラフェニブ: 癌治療に使用される別のマルチターゲットチロシンキナーゼ阻害剤です。それは異なる化学構造を持っていますが、類似の作用機序を持っています。

独自性

N-デスエチルスニチニブ塩酸塩は、複数のRTKに対する特定の阻害効果と、スニチニブの主要な活性代謝物としての役割により、独自です。 それはスニチニブの治療効果に大きく貢献し、異なる薬物動態的および薬力学的特性を持っています .

準備方法

合成経路と反応条件

N-デスエチルスニチニブ塩酸塩は、スニチニブの脱メチル化によって合成されます。 このプロセスには、スニチニブからエチル基を除去するために、特定の試薬と条件を使用することが含まれ、N-デスエチルスニチニブが生成されます.

工業的製造方法

N-デスエチルスニチニブ塩酸塩の工業的製造には、高収率と純度を確保するために最適化された反応条件を使用して、大規模合成が含まれます。 この化合物は通常、安定性と有効性を維持するために、制御された環境で製造されます.

化学反応の分析

反応の種類

N-デスエチルスニチニブ塩酸塩は、次を含むさまざまな化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を含み、酸化生成物の形成につながります。

還元: この反応は、水素の付加または酸素の除去を含み、還元生成物の形成につながります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および反応を促進するためのさまざまな触媒が含まれます。 条件は通常、目的の反応が効率的に行われるように、制御された温度とpHレベルを伴います .

生成される主な生成物

これらの反応から生成される主な生成物には、N-デスエチルスニチニブ塩酸塩のさまざまな酸化、還元、および置換誘導体が含まれ、これらは異なる生物学的活性と特性を持つ可能性があります .

科学研究の応用

N-デスエチルスニチニブ塩酸塩は、次を含むいくつかの科学研究の応用があります。

化学: チロシンキナーゼ阻害剤とその作用機序の研究における基準化合物として使用されます。

生物学: 癌細胞の増殖と増殖に対する影響を調査するために、細胞培養研究で使用されます。

医学: 腎細胞癌や消化器間質腫瘍など、さまざまな種類の癌の治療における潜在的な治療効果について研究されています。

産業: 新規抗がん剤と製剤の開発に使用されています .

類似化合物との比較

Similar Compounds

Sunitinib: The parent compound from which N-Desethylsunitinib hydrochloride is derived. It has similar tyrosine kinase inhibitory effects but is metabolized to form N-Desethylsunitinib hydrochloride.

Sorafenib: Another multi-target tyrosine kinase inhibitor used in cancer treatment. It has a different chemical structure but similar mechanisms of action.

Pazopanib: A tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma. .

Uniqueness

N-Desethylsunitinib hydrochloride is unique due to its specific inhibitory effects on multiple RTKs and its role as a major active metabolite of sunitinib. It contributes significantly to the therapeutic effects of sunitinib and has distinct pharmacokinetic and pharmacodynamic properties .

特性

IUPAC Name |

2-methyl-3-propylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-4-8-7(2)9-5-6-10-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWKNALRUSOTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051758 | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

189.00 to 190.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15986-80-8 | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15986-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-methyl-3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015986808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methyl-3-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-propylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 2-methyl-3-propylpyrazine in perilla seed oil?

A: This study marks the first-ever identification of 2-methyl-3-propylpyrazine in perilla seed oil. [] This discovery contributes to a deeper understanding of the oil's flavor profile, as pyrazines are known to contribute to roasted, nutty, and earthy aromas. Further research can explore the specific sensory attributes contributed by 2-methyl-3-propylpyrazine and its potential impact on consumer perception of perilla seed oil.

Q2: How does the roasting process affect the concentration of 2-methyl-3-propylpyrazine in perilla seed oil?

A: While the study doesn't isolate the specific impact on 2-methyl-3-propylpyrazine, it highlights that roasting significantly influences the overall pyrazine content in perilla seed oil. [] Darker roasts, in particular, were found to contain a higher concentration of pyrazines compared to lighter roasts. This suggests that the roasting process likely plays a role in the formation or release of 2-methyl-3-propylpyrazine, contributing to the distinct aroma of roasted perilla seed oil.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。